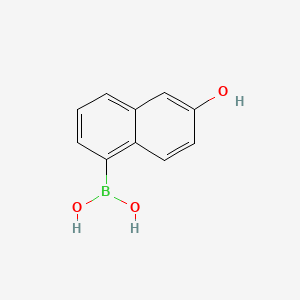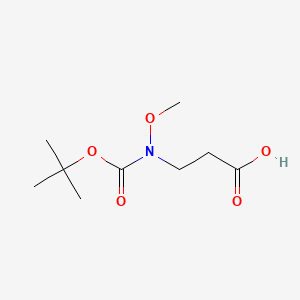
Ácido 3-((terc-butoxicarbonil)(metoxi)amino)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid has several applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection have been used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids are generally used in peptide synthesis, where they prevent unwanted side reactions by temporarily blocking reactive sites .
Biochemical Pathways
As a boc-protected amino acid, it may be involved in the synthesis of peptides and proteins, which are integral to numerous biological pathways .
Result of Action
Boc-protected amino acids are typically used in peptide synthesis, suggesting that this compound may contribute to the formation of peptides with specific biological activities .
Action Environment
Like other boc-protected amino acids, it is typically stored at room temperature and used in controlled laboratory environments for peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves the protection of amino acids. One common method is the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the tert-butoxycarbonyl (Boc) protected amino acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment can facilitate the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
Uniqueness
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is unique due to its methoxy group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial.
Propiedades
IUPAC Name |
3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKPSPBQPPPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703866 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172299-81-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

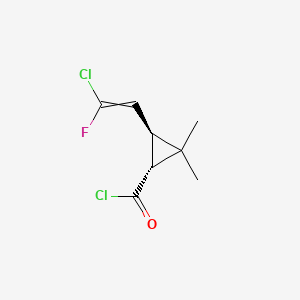
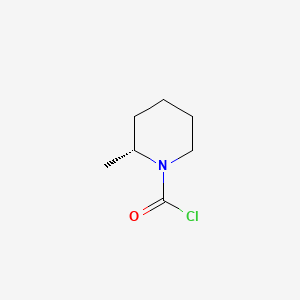
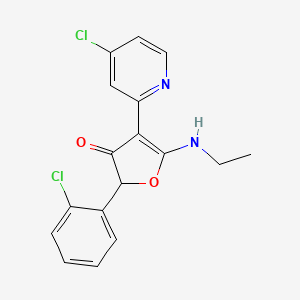

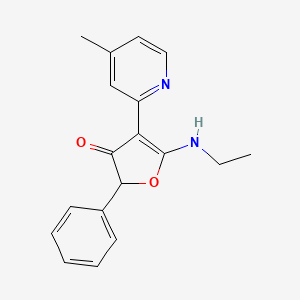
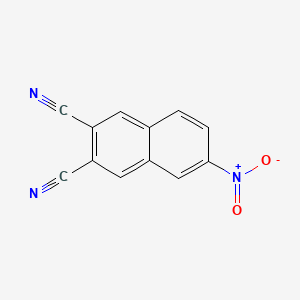

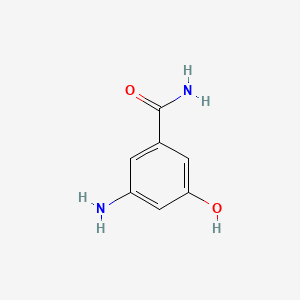
![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
![1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one](/img/structure/B575608.png)
